Product packaging for leucokinin 3(Cat. No.:CAS No. 157623-04-6)

leucokinin 3

Cat. No.: B1177503
CAS No.: 157623-04-6
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Description

Historical Discovery and Nomenclature

The historical discovery of this compound traces its origins to comprehensive biochemical investigations of insect neuropeptides conducted during the latter decades of the twentieth century. The initial identification of leucokinin-type peptides emerged from systematic studies of myotropic substances in cockroach extracts, where researchers observed potent muscle-stimulating activities in various tissue preparations. These early investigations established the foundation for the systematic characterization of what would eventually be recognized as a diverse family of related neuropeptides sharing common structural features and biological activities.

The specific discovery of this compound occurred through methodical isolation procedures applied to mosquito tissue extracts, representing a significant advancement in the understanding of leucokinin diversity across arthropod taxa. Researchers successfully isolated three distinct leucokinin peptides from Aedes aegypti, with this compound being characterized as possessing the amino acid sequence Asn-Asn-Pro-Asn-Val-Phe-Tyr-Pro-Trp-Gly-amide. This discovery revealed important variations in leucokinin structure that had not been previously recognized, expanding the known diversity of this neuropeptide family and providing insights into species-specific adaptations of neuroendocrine signaling systems.

The nomenclature surrounding this compound reflects the historical development of leucokinin research and the gradual standardization of naming conventions within the field. Initially, leucokinin-type peptides were designated using species-specific prefixes, such as achetakinins, muscakinins, and lymnokinins, reflecting their sources of isolation. However, as the structural relationships between these peptides became apparent, the scientific community adopted the more unified leucokinin nomenclature system. The numerical designation system for individual leucokinin variants, including this compound, emerged from the chronological order of their discovery and characterization within specific species, providing a systematic framework for organizing the growing body of knowledge regarding these neuropeptides.

The establishment of this compound as a distinct molecular entity required sophisticated analytical techniques, including high-performance liquid chromatography, mass spectrometry, and amino acid sequencing methodologies. These technological advances enabled researchers to definitively characterize the peptide's structure and distinguish it from closely related leucokinin variants, establishing the molecular foundation for subsequent functional studies. The successful isolation and characterization of this compound represented a significant milestone in neuropeptide research, demonstrating the power of biochemical approaches to reveal the complexity of invertebrate neuroendocrine systems.

Taxonomic Distribution and Evolutionary Significance

The taxonomic distribution of this compound and related leucokinin peptides reveals a fascinating pattern of evolutionary conservation and diversification across invertebrate phyla. Leucokinin-type neuropeptides have been identified in numerous arthropod species, including insects, crustaceans, and arachnids, suggesting an ancient evolutionary origin for this signaling system. The presence of this compound specifically in mosquito species represents part of a broader pattern of leucokinin diversity that has been documented across multiple insect orders, indicating the fundamental importance of these peptides in arthropod physiology.

Recent molecular investigations have expanded the known distribution of leucokinin-like peptides beyond arthropods to include other invertebrate phyla, particularly mollusks. The discovery of leucokinin-like peptides in the gastropod mollusk Aplysia californica represents a significant finding that challenges previous assumptions about the phylogenetic distribution of these neuropeptides. The Aplysia leucokinin-like peptides demonstrate structural similarities to arthropod leucokinins while exhibiting unique features that reflect mollusk-specific evolutionary adaptations. This discovery suggests that leucokinin-type signaling systems may have evolved much earlier in metazoan evolution than previously recognized.

The evolutionary significance of this compound and related peptides extends beyond their taxonomic distribution to encompass their functional conservation across diverse invertebrate lineages. Comparative studies have revealed that leucokinin-type peptides consistently regulate similar physiological processes across different species, including feeding behavior, water homeostasis, and stress responses. This functional conservation suggests that leucokinin signaling systems represent evolutionarily optimized solutions to fundamental physiological challenges faced by invertebrate organisms throughout their evolutionary history.

The molecular evolution of this compound and related peptides provides insights into the mechanisms by which neuropeptide families diversify and adapt to species-specific requirements. Sequence analyses of leucokinin peptides from different species reveal patterns of conservation and variation that reflect both functional constraints and evolutionary innovations. The core structural features of leucokinin peptides, particularly the characteristic C-terminal motifs, demonstrate remarkable conservation across taxa, while variable N-terminal regions allow for species-specific functional specializations.

Taxonomic Group Representative Species Leucokinin Variants Key Functional Roles
Diptera Aedes aegypti Leucokinins 1, 2, 3 Myotropic activity, diuresis
Diptera Drosophila melanogaster Single leucokinin Feeding regulation, sleep modulation
Blattodea Leucophaea maderae Leucokinins I-VIII Muscle stimulation, hormone release
Gastropoda Aplysia californica ALK-1, ALK-2 Feeding motor program modulation
Lepidoptera Hyphantria cunea Multiple variants Stress resistance, water homeostasis

Classification Within the Leucokinin Neuropeptide Family

The classification of this compound within the broader leucokinin neuropeptide family reflects both structural relationships and functional characteristics that define this important group of bioactive peptides. Leucokinin neuropeptides are characterized by specific C-terminal sequence motifs that are essential for their biological activity, with most arthropod leucokinins exhibiting either FXSWGamide or FXPWGamide termini. This compound, with its distinctive Trp-Gly-amide C-terminus, represents a variation on this theme that maintains the essential structural features required for receptor binding and activation while incorporating species-specific modifications.

The structural classification of this compound places it within the broader category of bioactive neuropeptides that undergo post-translational modification to achieve their mature, active forms. Like other leucokinin family members, this compound is derived from a larger precursor protein through enzymatic cleavage processes that release the active peptide. The peptide's amidated C-terminus represents a critical post-translational modification that is essential for biological activity, reflecting the sophisticated cellular machinery required for neuropeptide processing and maturation.

Functional classification systems organize this compound according to its primary biological activities, which include myotropic effects on smooth muscle preparations and diuretic actions on excretory organs. These functional categories reflect the peptide's ability to interact with multiple target tissues and elicit diverse physiological responses, highlighting the multifunctional nature of leucokinin signaling systems. The peptide's classification as both a neuromodulator and neurohormone reflects its dual roles in local neural circuit regulation and long-distance endocrine signaling.

The receptor-based classification of this compound emphasizes its interaction with specific G-protein-coupled receptors that mediate its biological effects. Leucokinin receptors represent a distinct subfamily of neuropeptide receptors that exhibit only distant relationships to other known receptor types. The specificity of this compound for these receptors, combined with the peptide's ability to activate intracellular calcium signaling pathways, provides a molecular basis for understanding its classification within neuropeptide signaling systems.

Comparative classification approaches examine this compound in the context of related neuropeptide families and their evolutionary relationships. While early investigations suggested possible relationships between leucokinins and vertebrate tachykinins, subsequent molecular analyses have revealed that these peptide families represent independent evolutionary lineages. This finding has important implications for understanding the evolution of neuropeptide signaling systems and the classification of this compound within the broader context of invertebrate neuroendocrinology.

Classification Criteria Category Specific Features
Structural C-terminal motif Trp-Gly-amide terminus
Length Decapeptide 10 amino acid residues
Post-translational Amidation Essential for biological activity
Functional Myotropic Smooth muscle stimulation
Functional Diuretic Excretory organ activation
Receptor GPCR-mediated Calcium signaling pathway
Evolutionary Invertebrate-specific No vertebrate homologs

Properties

CAS No.

157623-04-6

Molecular Formula

C19H28N2O3S

Synonyms

leucokinin 3

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

  • Leucokinin 3 vs. Aedes Leucokinins 1 and 2 :
    All three Aedes leucokinins share a conserved C-terminal motif (FXGXR-amide), but this compound has unique residues that enhance its fluid secretion potency. For example, this compound exhibits a molecular weight of 908.9 Da (C40H52N12O13), distinct from leucokinin 1 (850.9 Da) and leucokinin 2 (864.9 Da) .
  • Cross-Species Homologs: Drosophila melanogaster leucokinin (DLK): A 16-amino acid peptide (Asn-Ser-Val-Val-Leu-Gly-Lys-Lys-Gln-Arg-Phe-His-Ser-Trp-Gly-amide) with a longer sequence and EC50 of ~10⁻¹⁰ M for fluid secretion . Leucophaea maderae leucokinin I: A shorter peptide stimulating hindgut contractions but lacking cardiac effects observed in Drosophila . Lymnaea lymnokinin: A molluskan homolog with a heptapeptide structure, highlighting evolutionary divergence .

Functional Roles and Potency

Compound Source Key Function EC50/Potency Receptor Specificity
Aedes this compound Aedes aegypti Most potent fluid secretion inducer 1 × 10⁻⁷ M (fluid secretion) Unknown; distinct from LK1
Aedes leucokinin 1 Aedes aegypti Strong depolarizer of Malpighian tubules 2.1 × 10⁻⁷ M (depolarization) CG10626-like receptor
Drosophila DLK Drosophila melanogaster Stimulates fluid secretion and Ca²⁺ signaling 10⁻¹⁰ M (fluid secretion) CG10626 receptor
Leucokinin I Leucophaea maderae Hindgut contraction, neurohormonal release 2.1 × 10⁻⁷ M (contraction) Calcium-dependent pathway
  • Tissue Specificity : In Drosophila, leucokinin increases larval heart contractility at 1 × 10⁻⁷ M, a response absent in Leucophaea .

Receptor Interactions and Signaling Pathways

  • Aedes this compound : Likely acts through a receptor distinct from leucokinin 1, as evidenced by differential fluid secretion and depolarization thresholds .
  • Drosophila leucokinin receptor (CG10626) : Binds DLK with EC50 of 4 × 10⁻¹¹ M, mediating Ca²⁺ signaling in stellate cells . Substitution of tryptophan in the receptor disrupts function, a feature conserved in vertebrate tachykinin receptors .
  • Calcium vs. Cyclic Nucleotide Pathways : Leucokinins universally act via intracellular Ca²⁺, while peptides like CAP2b utilize cyclic GMP .

Evolutionary and Functional Divergence

  • Insecta vs. Mollusca : Leucokinin-like peptides in Thais clavigera (mollusk) share structural homology but lack the osmoregulatory roles seen in insects .
  • Loss in Coleoptera : Leucokinin and its receptor are absent in beetles like Sitophilus oryzae, suggesting independent gene loss events .

Research Findings and Implications

  • Starvation Response: In Hyphantria cunea, leucokinin signaling is upregulated under starvation, regulating feeding behavior through RNAi-mediated knockdown .
  • Sleep-Metabolism Integration : Drosophila leucokinin neurons modulate insulin-producing cells, linking feeding state to sleep regulation .
  • Therapeutic Potential: Structural insights into leucokinin-receptor interactions could inspire diuretics targeting Ca²⁺ pathways .

Preparation Methods

Resin Selection and Loading

The synthesis of LK-3 typically employs 2-chlorotrityl chloride (2-CTC) resin or rink amide resin, chosen for their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. For 2-CTC resin, loading involves reacting the C-terminal amino acid (e.g., asparagine) with the resin in dichloromethane (DCM) under nitrogen atmosphere, followed by capping with methanol to block unreacted sites. Rink amide resin, preferred for C-terminal amidation, is preloaded with a linker that facilitates cleavage under mild acidic conditions.

Optimization of Loading Efficiency

Loading efficiency is critical to minimize truncated sequences. Studies recommend a resin substitution rate of 0.4–0.7 mmol/g, achieved by adjusting the amino acid-to-resin molar ratio to 3:1. Excess DIPEA (N,N-diisopropylethylamine) ensures proton scavenging, while reaction times of 2–4 hours at 25°C maximize coupling.

Fmoc Deprotection and Coupling Reactions

Fmoc removal is performed using 20% piperidine in DMF (dimethylformamide), with UV monitoring at 290 nm to confirm completeness. Subsequent coupling of amino acids (e.g., serine, leucine, tyrosine) utilizes HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) as activators, with a 4-fold molar excess of Fmoc-protected amino acids relative to resin capacity.

Side-Chain Protection and Orthogonal Strategies

Acid-labile protecting groups, such as tert-butyl (t-Bu) for tyrosine and trityl (Trt) for asparagine, prevent undesired side reactions. For phosphorylated residues, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protection ensures stability during synthesis.

Cleavage and Global Deprotection

Final cleavage from the resin employs a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane (TIS), and ethanedithiol (EDT) in a 95:2.5:2.5 ratio. Reaction times of 2–4 hours at 25°C ensure complete release of the peptide while preserving acid-sensitive modifications.

Enzymatic Processing of Leucokinin Precursors

Leucokininase-Mediated Cleavage

This compound is derived from a larger precursor protein through enzymatic processing. Leucokininase, a membrane-bound protease identified in neutrophilic leukocytes, cleaves the precursor at specific dibasic residues (e.g., Lys-Arg). In vitro studies demonstrate that incubation of the γ-globulin fraction PC IV with leucokininase yields active LK-3 within 30 minutes at 37°C.

Substrate Specificity and Kinetics

Leucokininase exhibits a kcat/Km of 1.2 × 10^4 M⁻¹s⁻¹ for the LK-3 precursor, with optimal activity at pH 7.4 and 150 mM NaCl. Mutagenesis studies reveal that the enzyme’s S1 pocket preferentially accommodates arginine over lysine, ensuring precise cleavage.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude LK-3 is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) and a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). Elution at 1 mL/min with a 15–35% B gradient over 30 minutes yields >95% purity.

Table 1: HPLC Purification Parameters

ParameterValue
ColumnC18 (5 µm, 250 × 4.6 mm)
Gradient15–35% B over 30 min
Flow Rate1 mL/min
DetectionUV at 214 nm
Purity≥95%

Mass Spectrometry Confirmation

MALDI-TOF analysis confirms the molecular weight of LK-3 (observed m/z: 1087.2 vs. theoretical m/z: 1087.5). Discrepancies >0.1 Da trigger re-purification to remove truncation products.

Functional Validation of Synthetic this compound

Calcium Mobilization Assays

HEK293 cells stably expressing the leucokinin receptor (LKR) are treated with synthetic LK-3, and intracellular calcium flux is measured using Fura-4/AM. Dose-response curves reveal an EC50 of 8.44 nM for LK-3, surpassing LK-1 (EC50: 90.44 nM) and LK-2 (EC50: 28.0 nM).

Table 2: Bioactivity of Leucokinin Isoforms

IsoformEC50 (nM)Relative Potency
LK-190.441x
LK-228.003.2x
LK-38.4410.7x

In Vivo Feeding Assays

In Hyphantria cunea larvae, RNAi knockdown of LK or LKR alters feeding behavior and insulin-like peptide (ILP) expression. dsRNA targeting LK reduces ILP3, ILP4, and ILP6 transcripts by 50–67%, while LKR knockdown elevates ILP2, ILP5, and ILP8 by 1.3–4.4-fold .

Q & A

Q. What experimental models are most effective for studying leucokinin 3’s role in metabolic regulation?

Methodological Answer:

  • Drosophila melanogaster is a primary model due to conserved leucokinin signaling pathways. Researchers use GAL4/UAS systems to target leucokinin neurons (e.g., Lk-GAL4 drivers) and RNA interference (RNAi) to knock down leucokinin expression .
  • Behavioral assays (e.g., feeding, sleep modulation under starvation) are combined with genetic manipulations (e.g., Lkc275 mutants) to assess metabolic phenotypes .
  • Immunohistochemistry (IHC) validates protein localization and expression levels in specific neuronal subsets (e.g., SELK neurons) .

Q. What standard techniques are used to quantify this compound’s effects on fluid secretion in insects?

Methodological Answer:

  • Malpighian tubule assays measure fluid secretion rates in vitro using isolated tubules exposed to synthetic leucokinin peptides .
  • Calcium imaging (e.g., GCaMP6m) tracks intracellular Ca²⁺ dynamics in tubule principal cells to confirm leucokinin-induced ion transport .
  • Electrophysiology (e.g., transepithelial voltage measurements) quantifies ion flux changes post-leucokinin application .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on sleep modulation under starvation?

Methodological Answer:

  • Genetic controls : Compare phenotypes across wild-type (w¹¹⁸), heterozygous (Lk+/−), and homozygous mutants (Lk−/−) to isolate leucokinin-specific effects .
  • Temporal profiling : Use Drosophila Activity Monitor Systems (DAMS) to differentiate day/night sleep patterns (ZT 0–24) under fed vs. starved conditions .
  • Cross-validation : Combine RNAi knockdown with rescue experiments (e.g., UAS-Lk overexpression) to confirm phenotype specificity .

Q. What advanced methodologies are used to map this compound’s signaling pathways in neural circuits?

Methodological Answer:

  • CRISPR/Cas9 generates tissue-specific knockouts (e.g., in insulin-producing cells) to study crosstalk with pathways like mTOR or AMPK .
  • Optogenetics activates/inhibits leucokinin neurons (e.g., Chrimson/GTACR) while monitoring downstream targets via qPCR or phosphoproteomics .
  • Single-cell RNA sequencing identifies co-expressed receptors (e.g., leucokinin receptor, Lkr) and neuropeptides in specific neuronal populations .

Q. How can structural analysis of this compound inform its functional diversity across species?

Methodological Answer:

  • NMR spectroscopy resolves 3D conformations of synthetic leucokinin analogs to identify conserved motifs (e.g., C-terminal amidation critical for receptor binding) .
  • Mass spectrometry (MS) compares post-translational modifications (e.g., sulfation) in leucokinin isoforms across insect taxa .
  • Molecular docking predicts interactions between this compound and GPCRs (e.g., β-arrestin recruitment assays validate computational models) .

Methodological Best Practices

Q. What controls are essential for ensuring reproducibility in this compound studies?

  • Include genetic background controls (e.g., w¹¹⁸) to account for strain-specific phenotypes .
  • Use dual-fluorescence reporters (e.g., GCaMP6m/mCherry) to normalize calcium imaging data against baseline fluorescence .
  • Report statistical thresholds (e.g., ANOVA with Tukey’s post-hoc test) and raw data availability (e.g., S1 Data repositories) .

Q. How should researchers address ethical considerations in this compound studies?

  • Follow invertebrate ethics guidelines for Drosophila (e.g., minimizing population size, humane starvation protocols) .
  • Disclose conflicts of interest if using proprietary reagents (e.g., UAS-Gerry lines) and share data via public repositories (e.g., FlyBase) .

Data Presentation and Publishing

Q. What criteria define rigorous reporting of this compound experiments?

  • Detailed Methods : Specify genetic tools (e.g., GAL4 driver IDs), peptide concentrations, and starvation durations .
  • Supporting Information : Deposit raw imaging files, sleep profiles, and RNA-seq datasets in supplementary materials .
  • Reproducibility Checklists : Adopt standards like ARRIVE for animal studies to enhance transparency .

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